molecular formula C18H22N4O4S B12159842 N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide

N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide

Cat. No.: B12159842
M. Wt: 390.5 g/mol
InChI Key: MOOUDNKMQXRFEY-UYRXBGFRSA-N
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Description

[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-meth-(E)-ylidene]-hydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-meth-(E)-ylidene]-hydrazide typically involves multiple steps, starting with the preparation of the piperazine and furan derivatives. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of piperazine with toluene-4-sulfonyl chloride under basic conditions to yield [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid.

    Synthesis of the Furan Derivative: The furan derivative is synthesized by reacting furfural with hydrazine hydrate to form [1-furan-2-yl-meth-(E)-ylidene]-hydrazide.

    Coupling Reaction: The final step involves coupling the piperazine and furan derivatives under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-meth-(E)-ylidene]-hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and hydrazide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids and other oxidized derivatives.

    Reduction: Formation of reduced hydrazides and piperazine derivatives.

    Substitution: Formation of substituted piperazine and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-meth-(E)-ylidene]-hydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to its pharmacological profile.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-meth-(E)-ylidene]-hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.

    Other Piperazine Derivatives: These compounds share the piperazine core but differ in their substituents, leading to different chemical and biological properties.

Uniqueness

What sets [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-meth-(E)-ylidene]-hydrazide apart is its combination of aromatic and heterocyclic structures, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C18H22N4O4S/c1-15-4-6-17(7-5-15)27(24,25)22-10-8-21(9-11-22)14-18(23)20-19-13-16-3-2-12-26-16/h2-7,12-13H,8-11,14H2,1H3,(H,20,23)/b19-13-

InChI Key

MOOUDNKMQXRFEY-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CO3

Origin of Product

United States

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